2-Methyl-acridone
Overview
Description
2-Methyl-acridone is a heterocyclic compound belonging to the acridone family Acridones are known for their broad spectrum of biological activities and unique chemical properties The structure of this compound consists of a tricyclic ring system with a nitrogen atom at the 10th position and a methyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-acridone typically involves the Ullmann condensation reaction. This method starts with the reaction of 2-bromobenzoic acid and aniline derivatives in the presence of a copper catalyst. The resulting 2-arylamino benzoic acids undergo cyclization using polyphosphoric acid to yield acridone derivatives .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar methods. The Ullmann condensation is favored due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product. Additionally, advancements in biotechnological methods have enabled the synthesis of acridone derivatives using genetically engineered Escherichia coli .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-acridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated acridone derivatives.
Substitution: Halogenated acridone derivatives.
Scientific Research Applications
2-Methyl-acridone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-acridone involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and inhibits the activity of enzymes such as topoisomerase and telomerase . The compound’s planar structure allows it to insert between DNA base pairs, leading to the inhibition of DNA replication and transcription.
Comparison with Similar Compounds
Acronycine: A pyranoacridone alkaloid with significant antitumor activity.
Amsacrine: An acridine derivative used as an anticancer agent.
Triazoloacridone: Known for its anticancer properties.
Uniqueness of 2-Methyl-acridone: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl group at the 2nd position enhances its ability to interact with biological targets and improves its solubility in organic solvents.
Properties
IUPAC Name |
2-methyl-10H-acridin-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-9-6-7-13-11(8-9)14(16)10-4-2-3-5-12(10)15-13/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUUPTNWUKOVDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329380 | |
Record name | TCMDC-123947 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49667362 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
23864-43-9 | |
Record name | NSC118642 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118642 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | TCMDC-123947 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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